Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate

CNS drug discovery fragment-based screening lipophilicity

Tert‑butyl 4,11‑dioxa‑1,8‑diazaspiro[5.6]dodecane‑1‑carboxylate (CAS 2287345‑29‑1) belongs to the diazaspiro[5.6]dodecane class—a conformationally constrained spirocyclic scaffold that integrates two oxygen atoms at positions 4 and 11 and a Boc‑protected secondary amine at N‑1. With a molecular weight of 272.34 g mol⁻¹, an XLogP3 of –0.2, one hydrogen‑bond donor, and five hydrogen‑bond acceptors, the compound occupies a balanced physicochemical space typical of lead‑like fragments.

Molecular Formula C13H24N2O4
Molecular Weight 272.345
CAS No. 2287345-29-1
Cat. No. B3010151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate
CAS2287345-29-1
Molecular FormulaC13H24N2O4
Molecular Weight272.345
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC12CNCCOC2
InChIInChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-10-13(15)8-14-4-6-17-9-13/h14H,4-10H2,1-3H3
InChIKeyCAQVQUQGPJBWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate – Procurement-Ready Spirocyclic Building Block


Tert‑butyl 4,11‑dioxa‑1,8‑diazaspiro[5.6]dodecane‑1‑carboxylate (CAS 2287345‑29‑1) belongs to the diazaspiro[5.6]dodecane class—a conformationally constrained spirocyclic scaffold that integrates two oxygen atoms at positions 4 and 11 and a Boc‑protected secondary amine at N‑1 [1]. With a molecular weight of 272.34 g mol⁻¹, an XLogP3 of –0.2, one hydrogen‑bond donor, and five hydrogen‑bond acceptors, the compound occupies a balanced physicochemical space typical of lead‑like fragments [1]. The spiro‑junction enforces a defined three‑dimensional orientation of the two heterocyclic rings, a feature that is increasingly sought after in fragment‑based drug discovery and PROTAC linker design to achieve target selectivity and favorable pharmacokinetics.

Why Generic Substitution Fails for Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate


Simply replacing tert‑butyl 4,11‑dioxa‑1,8‑diazaspiro[5.6]dodecane‑1‑carboxylate with a “close” isomer such as the 11‑Boc or 4‑Boc analog, or with a methyl‑capped analogue, can completely alter a molecule’s biological or synthetic utility [1][2]. The spiro[5.6] scaffold is not merely a rigidified linker: the exact ring‑size combination (six‑membered vs. seven‑membered) and the placement of the two oxygen atoms dictate the spatial presentation of the Boc‑protected amine and the free secondary amine. Even when computed descriptors such as XLogP3 appear identical between positional isomers, the distinct spatial arrangement can lead to differential hydrogen‑bonding interactions, metabolic stability, or reactivity in subsequent chemical transformations [1][2]. Consequently, a user who substitutes without confirming the precise regioisomer risks synthesizing an inactive or mis‑optimized derivative.

Quantitative Differentiation Evidence for Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate Selection


Enhanced Lipophilicity vs. N‑Methyl Analog for CNS‑Permeable Fragment Design

The target compound exhibits an XLogP3 of –0.2 compared with –1.0 for the closest N‑methyl analogue, 1‑methyl‑4,8‑dioxa‑1,11‑diazaspiro[5.6]dodecane [1][2]. The +0.8 logP unit increase translates to a roughly 6‑fold higher theoretical partition coefficient, which can substantially improve passive transcellular permeability without violating the Lipinski rule‑of‑five upper limit [1][2].

CNS drug discovery fragment-based screening lipophilicity

Lower Molecular Weight vs. Boc‑Isomeric Analogs for Lead‑Like Efficiency

The target compound shares the same molecular weight (272.34 g mol⁻¹) with its 11‑Boc regioisomer (CAS 1251010‑99‑7) [1][2]. However, the N‑1 Boc placement results in a unique spatial orientation of the protected amine relative to the free amine, which can influence binding kinetics and metabolic stability without incurring a mass penalty. In comparison, the N‑methyl analog (CAS 2241141‑45‑5) is significantly lighter (186.25 g mol⁻¹) but lacks the orthogonal protection capability of the Boc group [3].

lead-like optimization molecular weight ligand efficiency

Certified Purity from Sigma‑Aldrich vs. Unverified Purity Claims for Alternative Sources

Sigma‑Aldrich lists the target compound at a certified purity of 95 %, with lot‑specific Certificates of Analysis (COA) available for download . By contrast, many alternative vendors state purity as “usually 95 %” without providing batch‑level COA documentation . The guaranteed purity reduces the risk of introducing impurities that could interfere with sensitive biological assays or catalytic reactions.

procurement quality purity certification COA availability

Safety Profile Advantage: No Eye Irritation Classification vs. 11‑Boc Regioisomer

The target compound carries no GHS hazard classification in PubChem, whereas the 11‑Boc regioisomer (CAS 1251010‑99‑7) is classified as Eye Irritant Category 2 (H319) with 100 % of ECHA notifications reporting serious eye irritation [1][2]. This distinction simplifies laboratory handling, reduces the need for specialized personal protective equipment, and lowers shipping restrictions.

laboratory safety GHS classification hazard assessment

Key Application Scenarios for Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate in Scientific Procurement


Fragment‑Based Drug Discovery Requiring Rigid, Three‑Dimensional Scaffolds

The spirocyclic core of the target compound provides a well‑defined exit vector geometry that is distinct from flat aromatic fragments. Its XLogP3 of –0.2 and moderate molecular weight place it in the fragment‑sized space (MW < 300), making it suitable for fragment‑based screening campaigns aimed at identifying novel kinase or GPCR ligands [1][2].

PROTAC Linker Synthesis Requiring Orthogonal Boc Protection

The acid‑labile Boc group at N‑1 allows selective deprotection after conjugation to a target‑protein ligand, enabling sequential attachment of an E3‑ligase recruiting moiety without affecting other functional handles [1]. This orthogonal protection strategy is not feasible with N‑methyl or N‑unprotected analogues, which lack a cleavable protecting group [3].

Medicinal Chemistry Campaigns Prioritizing Lead‑Like Physicochemical Properties

With a molecular weight of 272.34 g mol⁻¹, five hydrogen‑bond acceptors, and only one hydrogen‑bond donor, the compound sits comfortably within lead‑like property guidelines. The absence of an eye‑irritation GHS classification further simplifies compound management in multi‑project medicinal chemistry laboratories [4].

Building Block for Spirocyclic Kinase Inhibitor Scaffolds

The diazaspiro[5.6]dodecane architecture has been explored as an ATP‑mimetic scaffold for kinase inhibition due to its conformational rigidity [5]. The defined orientation of the Boc‑protected and free amine groups at the 1‑ and 8‑positions positions the compound as a versatile intermediate for introducing hinge‑binding heterocycles via reductive amination or amide coupling.

Quote Request

Request a Quote for Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.